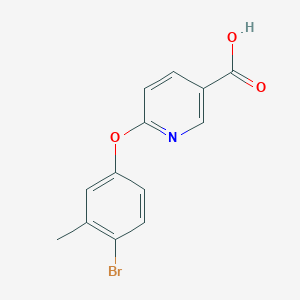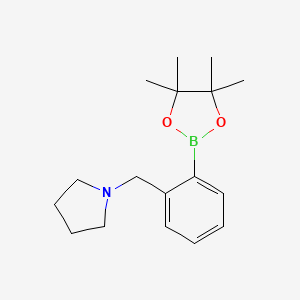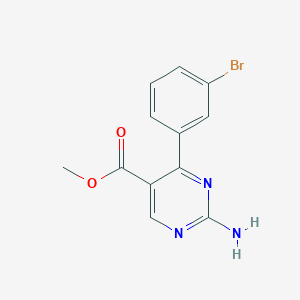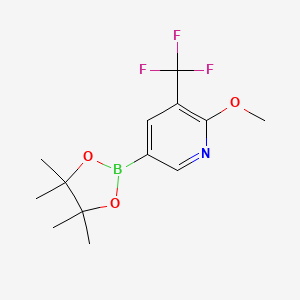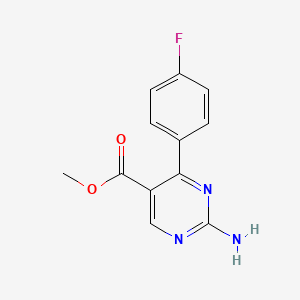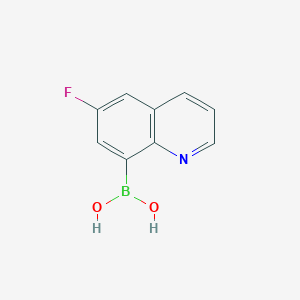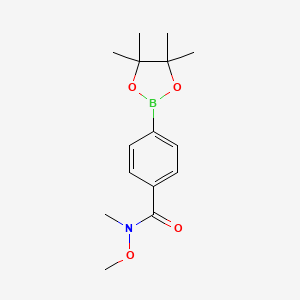
2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride
Descripción general
Descripción
“2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride” is a chemical compound used as an important intermediate in the synthesis of dyes, drugs, and pigments . It is also used as a chiral derivatizing agent in the determination of the enantiomeric excess of alcohols and amines .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride”, has been a topic of interest in the agrochemical and pharmaceutical industries . A wide range of highly substituted trifluoromethylated pyridines were synthesized through substitution by nucleophiles or by coupling with boronic acids .Molecular Structure Analysis
The molecular structure of “2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride” is characterized by the presence of a pyridine ring, a trifluoromethyl group, and a sulfonyl chloride group .Chemical Reactions Analysis
The chemical reactions involving “2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride” are diverse. For instance, it can be used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride” are influenced by the presence of the trifluoromethyl group and the pyridine moiety .Aplicaciones Científicas De Investigación
Agrochemical Applications
2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride: is a key intermediate in the synthesis of various agrochemicals. Its derivatives, particularly those containing the trifluoromethylpyridine (TFMP) moiety, are extensively used in crop protection. The unique combination of the fluorine atom’s physicochemical properties and the pyridine ring’s characteristics contribute to the biological activity of these compounds .
Pharmaceutical Industry
In the pharmaceutical sector, TFMP derivatives have been incorporated into several approved drugs. The trifluoromethyl group’s influence on biological activity makes it a valuable addition to medicinal chemistry. Ongoing research and clinical trials suggest potential for new drug development .
Veterinary Medicine
The veterinary industry also benefits from the applications of TFMP derivatives. These compounds have been used in the formulation of veterinary products, enhancing the treatment of diseases in animals .
Chiral Chemistry
This compound serves as a chiral derivatizing agent, particularly in determining the enantiomeric excess of alcohols and amines. This application is crucial in the synthesis of optically active substances, which are important in various fields including pharmaceuticals .
Synthesis of Dyes and Pigments
As an intermediate, 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride is utilized in the synthesis of dyes and pigments. Its role in forming complex molecules with specific properties is invaluable in material sciences .
Chemical Research
The compound is a subject of chemical research, where its reactivity and interaction with other substances are studied. This research can lead to the discovery of novel reactions and synthesis methods .
Fluorine Chemistry
The development of fluorinated organic chemicals is a significant area of research. The compound contributes to this field by providing insights into the effects of fluorine atoms within organic molecules .
Environmental Science
Lastly, the environmental impact of fluorinated compounds, including their derivatives, is an area of active research. Understanding the behavior of these compounds in the environment is essential for developing sustainable agricultural and industrial practices .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO2S/c1-4-5(15(8,13)14)2-3-6(12-4)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCNLCKWRCXBQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



